3-(3-Chlorophenyl)-2',4'-dimethylpropiophenone

Description

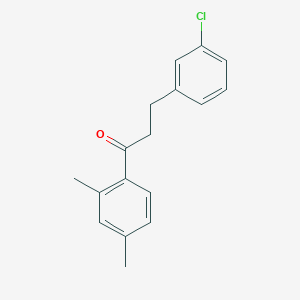

3-(3-Chlorophenyl)-2',4'-dimethylpropiophenone is a substituted propiophenone derivative characterized by a 3-chlorophenyl group attached to the ketone-bearing carbon and two methyl groups at the 2' and 4' positions of the adjacent phenyl ring. The compound’s substitution pattern likely influences its electronic and steric properties, affecting reactivity and interaction with biological or synthetic targets.

Properties

IUPAC Name |

3-(3-chlorophenyl)-1-(2,4-dimethylphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClO/c1-12-6-8-16(13(2)10-12)17(19)9-7-14-4-3-5-15(18)11-14/h3-6,8,10-11H,7,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBNQRCMOGNMPJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)CCC2=CC(=CC=C2)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30644431 | |

| Record name | 3-(3-Chlorophenyl)-1-(2,4-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898787-04-7 | |

| Record name | 3-(3-Chlorophenyl)-1-(2,4-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-2’,4’-dimethylpropiophenone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 3-chlorobenzoyl chloride reacts with 2,4-dimethylacetophenone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

In an industrial setting, the production of 3-(3-Chlorophenyl)-2’,4’-dimethylpropiophenone may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)-2’,4’-dimethylpropiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-(3-Chlorophenyl)-2’,4’-dimethylpropiophenone has several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-2’,4’-dimethylpropiophenone involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-(3-Chlorophenyl)-2',4'-dimethylpropiophenone with structurally analogous compounds, focusing on substituent effects, physical properties, and synthesis.

Table 1: Structural and Physical Property Comparison

*Calculated based on molecular formula.

Key Findings

Substituent Position and Electronic Effects: Chlorine vs. Fluorine: The 2',4'-difluoro analog (C₁₅H₁₁ClF₂O) exhibits a higher molecular weight (280.7 vs. 272.8) and lower density compared to the dimethyl-substituted target compound. Methyl vs. Halogen: Methyl groups (e.g., 2',4'-dimethyl) introduce steric bulk and electron-donating effects, which may stabilize the ketone moiety against nucleophilic attack.

Synthetic Routes: Cross-coupling reactions using aryl halides (e.g., 1-chloro-4-iodobenzene) and ketone precursors are common for synthesizing chlorophenyl-propiophenones. For example, highlights a palladium-catalyzed coupling to form 3-(3-chlorophenyl)propanoic acid derivatives, suggesting analogous methods for the target compound . Condensation with aromatic aldehydes in ethanol/acetic acid (as in ) is another viable route for introducing substituents .

Characterization Techniques :

- Spectroscopic methods (NMR, IR) and mass spectrometry are standard for confirming structures. Molecular modeling tools like Chem3D Pro and Multiwfn () aid in predicting electronic properties and fragmentation patterns .

Thermal Stability: The difluoro analog’s predicted boiling point (387.4°C) suggests higher thermal stability compared to non-fluorinated analogs, likely due to stronger intermolecular interactions (e.g., dipole-dipole) .

Notable Structural Variants

- 3',5'-Dimethyl Substitution (vs. 2',4') : The 3',5'-dimethyl isomer () shares the same molecular formula as the target compound but differs in substituent placement. This positional variation could significantly alter crystallinity and melting points due to symmetry differences .

- Dichloro vs. Dimethyl : The dichloro analog (C₁₅H₁₁Cl₃O) has a higher molecular weight (313.6 vs. 272.8) and likely greater lipophilicity, making it more suitable for hydrophobic applications .

Biological Activity

3-(3-Chlorophenyl)-2',4'-dimethylpropiophenone, with the CAS number 898787-04-7, is an organic compound that has garnered attention in various fields of research due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The chemical structure of this compound includes a chloro group and two methyl groups attached to the phenyl ring, which significantly influence its reactivity and biological interactions. The molecular formula is C17H17ClO.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : It has shown effectiveness against various bacterial strains.

- Anticancer Properties : Preliminary studies suggest potential cytotoxic effects on cancer cell lines.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways.

Antimicrobial Activity

Studies have demonstrated that derivatives of propiophenone compounds, including this compound, possess significant antibacterial properties. For instance, it has been tested against common pathogens such as Escherichia coli and Staphylococcus aureus, showing varying degrees of inhibition.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 50 µg/mL |

| S. aureus | 40 µg/mL |

Anticancer Activity

The compound's anticancer potential has been evaluated in vitro against several cancer cell lines. Notably, it has been tested on MCF-7 (breast cancer) cells, where it exhibited dose-dependent cytotoxicity.

Case Study: Cytotoxicity in MCF-7 Cells

In a study assessing the cytotoxic effects on MCF-7 cells:

- IC50 Value : The IC50 was determined to be approximately 15 µM.

- Mechanism : Flow cytometry revealed that treatment with the compound led to an increase in the G2/M phase population, indicating cell cycle arrest.

The biological activity of this compound is thought to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.

- Receptor Interaction : It potentially interacts with specific receptors influencing cellular signaling pathways.

- Reactive Oxygen Species (ROS) Generation : Its structure allows for the generation of ROS, contributing to its anticancer effects.

Comparative Analysis with Similar Compounds

When compared to structurally similar compounds, this compound exhibits unique biological activities attributed to its specific substitutions on the phenyl ring.

| Compound | Biological Activity |

|---|---|

| 3-Chloropropiophenone | Moderate antibacterial activity |

| 4-Chloro-3-methylphenylacetone | Stronger anticancer properties |

| 4'-Chloro-3-(2,3-dimethylphenyl)propiophenone | Enhanced enzyme inhibition |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.